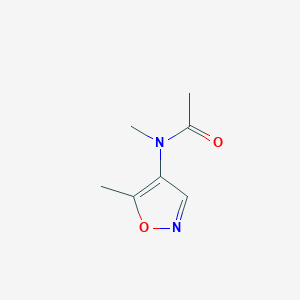
N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide, also known as MOA-728, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized using specific methods and has shown promising results in various studies.
作用机制
The exact mechanism of action of N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as serotonin and dopamine. N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide has been shown to increase the levels of these neurotransmitters in the brain, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide has been shown to have various biochemical and physiological effects in animal models. Some of these effects include:
1. Increased levels of serotonin and dopamine in the brain: N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide has been shown to increase the levels of these neurotransmitters in the brain, which may contribute to its anxiolytic, antidepressant, and analgesic effects.
2. Decreased levels of corticosterone: N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide has been shown to decrease the levels of corticosterone, a stress hormone, in animal models.
3. Increased levels of brain-derived neurotrophic factor (BDNF): N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide has been shown to increase the levels of BDNF, a protein that is important for the growth and survival of neurons in the brain.
实验室实验的优点和局限性
N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. High potency: N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide has been shown to be highly potent in animal models, making it a useful tool for studying the effects of neurotransmitters on behavior.
2. Selective activity: N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide has been shown to have selective activity for certain neurotransmitter systems, making it a useful tool for studying the specific roles of these systems in behavior.
Some of the limitations of N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide include:
1. Limited solubility: N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide has limited solubility in water, which may make it difficult to administer in certain experiments.
2. Limited stability: N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide has limited stability in certain conditions, which may make it difficult to store and use in experiments.
未来方向
There are several future directions for the study of N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide. Some of these directions include:
1. Further studies on the mechanism of action of N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide: More research is needed to fully understand how N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide works in the brain.
2. Development of new drugs based on N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide: N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide has shown promising results in various studies, making it a potential candidate for the development of new drugs.
3. Studies on the long-term effects of N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide: More research is needed to understand the long-term effects of N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide on behavior and physiology.
4. Studies on the effects of N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide in humans: More research is needed to determine the safety and efficacy of N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide in humans.
Conclusion:
N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide is a chemical compound that has shown promising results in various studies for its potential applications in scientific research. It has been shown to have anxiolytic, antidepressant, analgesic, and anti-addictive effects in animal models. N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide has several advantages and limitations for lab experiments, and there are several future directions for its study. More research is needed to fully understand the potential applications of N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide in scientific research.
合成方法
N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide is synthesized using a specific method that involves the reaction of N-methylacetamide with 4-bromo-5-methyl-1,2-oxazole in the presence of a base. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
科学研究应用
N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide has been extensively studied for its potential applications in scientific research. It has been shown to have various pharmacological activities that make it a promising candidate for the development of new drugs. Some of the scientific research applications of N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide include:
1. Treatment of anxiety disorders: N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide has been shown to have anxiolytic effects in animal models, making it a potential candidate for the treatment of anxiety disorders in humans.
2. Treatment of depression: N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide has also been shown to have antidepressant effects in animal models, making it a potential candidate for the treatment of depression in humans.
3. Treatment of pain: N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide has been shown to have analgesic effects in animal models, making it a potential candidate for the treatment of pain in humans.
4. Treatment of addiction: N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide has been shown to have anti-addictive effects in animal models, making it a potential candidate for the treatment of addiction in humans.
属性
CAS 编号 |
103747-82-6 |
|---|---|
产品名称 |
N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide |
分子式 |
C7H10N2O2 |
分子量 |
154.17 g/mol |
IUPAC 名称 |
N-methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide |
InChI |
InChI=1S/C7H10N2O2/c1-5-7(4-8-11-5)9(3)6(2)10/h4H,1-3H3 |
InChI 键 |
QYNPVSBHPQCMSP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NO1)N(C)C(=O)C |
规范 SMILES |
CC1=C(C=NO1)N(C)C(=O)C |
同义词 |
Acetamide, N-methyl-N-(5-methyl-4-isoxazolyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




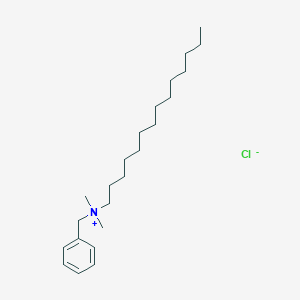
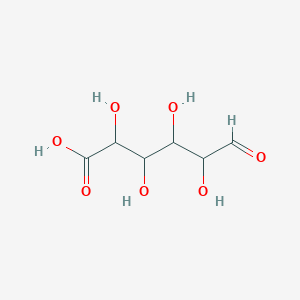
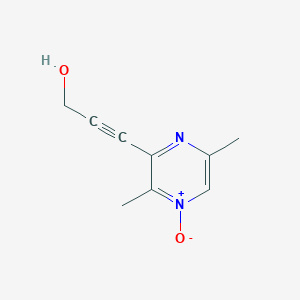

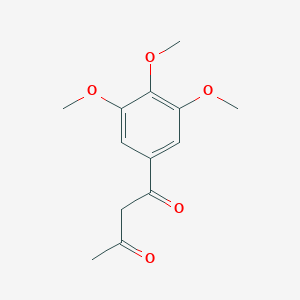


![4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B21510.png)




